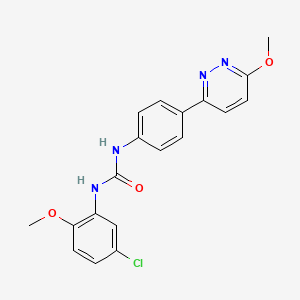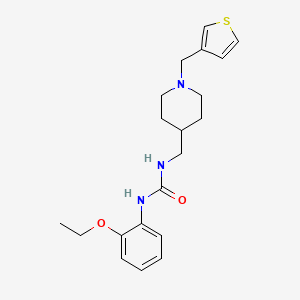
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMHP belongs to the class of designer drugs and is a potent psychoactive substance. Its chemical structure resembles that of cathinone, which is a naturally occurring stimulant found in the khat plant.
作用机制
DMHP acts as a potent stimulant, similar to other designer drugs such as cathinone and amphetamines. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of the central nervous system, resulting in feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of DMHP is not fully understood and requires further research.
Biochemical and Physiological Effects:
DMHP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. DMHP has been shown to have a significant impact on the central nervous system, leading to changes in behavior, cognition, and memory.
实验室实验的优点和局限性
DMHP has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods of time without degrading. However, there are also several limitations to using DMHP in lab experiments. Due to its psychoactive properties, it can be difficult to control the dose and duration of exposure. Additionally, the effects of DMHP can vary depending on the individual and the method of administration, making it difficult to compare results between studies.
未来方向
There are several potential future directions for research on DMHP. One area of interest is the development of new psychoactive substances based on the chemical structure of DMHP. These substances could have similar effects to DMHP but with improved safety and efficacy. Another area of interest is the study of the long-term effects of DMHP on the central nervous system. This could provide valuable insights into the mechanisms of addiction and the development of new treatments for substance abuse disorders. Finally, further research is needed to fully understand the mechanism of action of DMHP and its potential applications in scientific research.
合成方法
DMHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing DMHP is the Mannich reaction. This method involves the reaction of 2,5-dimethylpyrrolidine, 1,2-dithiolane-3-thione, and pentan-1-one in the presence of a strong base and a catalyst. The product obtained from this reaction is DMHP, which can be further purified using various techniques such as recrystallization or column chromatography.
科学研究应用
DMHP has been widely used in scientific research as a tool for studying the effects of psychoactive substances on the central nervous system. It has been shown to have similar effects to other designer drugs such as cathinone and amphetamines. DMHP has been used in studies to investigate the neurochemical changes that occur in the brain following exposure to psychoactive substances. It has also been used to study the effects of these substances on behavior, cognition, and memory.
属性
IUPAC Name |
1-(2,5-dimethylpyrrolidin-1-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS2/c1-11-7-8-12(2)15(11)14(16)6-4-3-5-13-9-10-17-18-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCFAUYNLKVOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)CCCCC2CCSS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

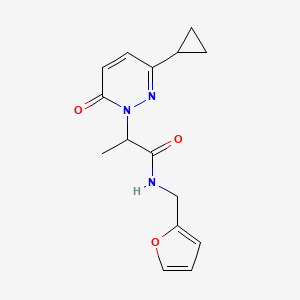
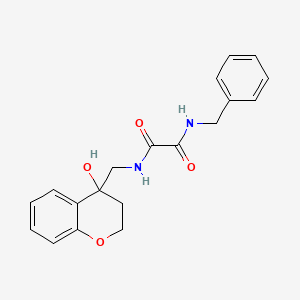
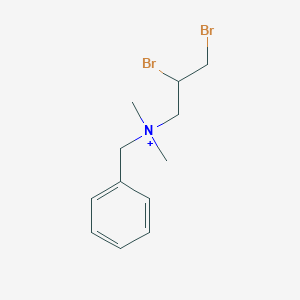

![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2542368.png)
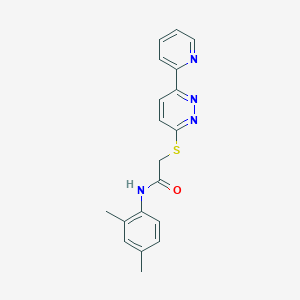
![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

